molecular formula C16H19N3O3 B4920584 (5Z)-1-benzyl-5-[(butylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-1-benzyl-5-[(butylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B4920584
M. Wt: 301.34 g/mol
InChI Key: PDPMBHULDLVTLN-UHFFFAOYSA-N
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Description

(5Z)-1-benzyl-5-[(butylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a benzyl group and a butylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-benzyl-5-[(butylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as chromatography and crystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-benzyl-5-[(butylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Halogens, nucleophiles; reactions are conducted under controlled temperatures and pressures to ensure selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

(5Z)-1-benzyl-5-[(butylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-1-benzyl-5-[(butylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-1-benzyl-5-[(butylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific structure and the presence of both benzyl and butylamino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-benzyl-5-(butyliminomethyl)-6-hydroxypyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-2-3-9-17-10-13-14(20)18-16(22)19(15(13)21)11-12-7-5-4-6-8-12/h4-8,10,21H,2-3,9,11H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPMBHULDLVTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=CC1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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